N,N-Diethyl-4-(propan-2-yl)aniline
Description
N,N-Diethyl-4-(propan-2-yl)aniline (C₁₃H₂₁N, molecular weight 191.31 g/mol) is a tertiary aniline derivative featuring a para-substituted isopropyl group (propan-2-yl) on the aromatic ring and two ethyl groups bonded to the nitrogen atom. This compound is structurally characterized by:
- Electron-donating substituents: The diethylamine group enhances electron density on the aromatic ring, while the bulky isopropyl group introduces steric hindrance.
Properties
CAS No. |
79900-67-7 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N,N-diethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C13H21N/c1-5-14(6-2)13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
YNZYEIXNNSRBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-(propan-2-yl)aniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with diethyl sulfate and isopropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are frequently employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
N,N-Diethyl-4-(propan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of rubber chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Amine Group
Key Observations :
Para-Substituent Variations
Key Observations :
Coordination Chemistry and Crystal Structures
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
